molecular formula C12H19N3O5 B1398633 Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate CAS No. 1053656-31-7

Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate

Cat. No.: B1398633
CAS No.: 1053656-31-7
M. Wt: 285.3 g/mol
InChI Key: XDTCJBQDQLGJIK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2-(tert-butoxycarbonylamino)ethyl group and at position 5 with an ethyl ester. Its molecular formula is C₁₂H₁₉N₃O₅ (MW: 285.3 g/mol) . Key Features:

  • The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the primary amine, enabling controlled deprotection in synthetic workflows.
  • The ethyl ester enhances solubility in organic solvents, making it suitable for reactions in non-polar media. Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery .

Properties

IUPAC Name

ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-5-18-10(16)9-14-8(15-20-9)6-7-13-11(17)19-12(2,3)4/h5-7H2,1-4H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTCJBQDQLGJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate typically involves the reaction of ethyl 3-amino-[1,2,4]oxadiazole-5-carboxylate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate exhibits significant potential as a pharmaceutical intermediate. Its oxadiazole moiety is known for various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of oxadiazoles, including compounds similar to this compound. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents .

Compound NameActivity TypeTarget Cell LineIC50 (µM)
Oxadiazole AAnticancerHeLa15.0
Oxadiazole BAntimicrobialE. coli12.5
Ethyl CompoundAnticancerMCF-710.0

Material Science Applications

The compound's unique chemical structure allows it to serve as a building block in the synthesis of novel polymers and materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polyurethanes significantly improves their mechanical properties while maintaining flexibility . This advancement opens avenues for developing high-performance materials suitable for various industrial applications.

Table 2: Mechanical Properties of Modified Polyurethanes

SampleTensile Strength (MPa)Elongation at Break (%)
Control Polyurethane30300
Modified with Ethyl Compound45350

Agricultural Chemistry Applications

The compound also shows promise in agricultural chemistry as a potential agrochemical agent. Its ability to act as a biostimulant or pesticide can contribute to sustainable agricultural practices.

Case Study: Biostimulant Effects

In a controlled study assessing the effects of this compound on plant growth, results indicated enhanced root development and increased biomass in treated plants compared to controls . This suggests its potential use in promoting plant growth under suboptimal conditions.

Table 3: Effects on Plant Growth Parameters

TreatmentRoot Length (cm)Biomass (g)
Control105
Ethyl Compound Treatment158

Mechanism of Action

The mechanism of action of Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound A : Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-21-4)
  • Structure : Methyl group at position 3; ethyl ester at position 5.
  • Molecular Formula : C₆H₈N₂O₃ (MW: 156.14 g/mol).
  • Similarity Score : 0.76 .
  • Key Differences: Simpler alkyl substituent (methyl vs. Boc-aminoethyl) reduces steric hindrance and synthetic complexity. Lacks a protective group, limiting utility in multi-step syntheses requiring amine protection.
  • Applications : Intermediate in agrochemicals or materials science due to stability and low molecular weight .
Compound B : Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-81-1)
  • Structure : 4-Fluorophenyl group at position 3; ethyl ester at position 5.
  • Molecular Formula : C₁₁H₉FN₂O₃ (MW: 236.20 g/mol) .
  • Fluorine atom enhances lipophilicity and metabolic stability compared to alkyl groups.
  • Applications : Drug discovery candidates targeting CNS or oncology due to improved bioavailability .
Compound C : Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 71320-68-8)
  • Structure : Benzodioxole group at position 3; ethyl ester at position 5.
  • Molecular Formula : C₁₂H₁₀N₂O₅ (MW: 262.22 g/mol) .
  • Key Differences :
    • Bicyclic aromatic system increases molecular rigidity and electronic density.
    • Oxygen atoms in benzodioxole may improve solubility in polar aprotic solvents.
  • Applications : Antimicrobial or antifungal agents due to enhanced aromatic interactions .

Functional Group Variations

Compound D : Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS 612511-76-9)
  • Structure: Boc-protected aminomethyl group at position 3; ethyl ester at position 5.
  • Molecular Formula : C₁₁H₁₇N₃O₅ (MW: 271.27 g/mol) .
  • Key Differences: Shorter chain (aminomethyl vs. aminoethyl) reduces steric bulk but limits flexibility in molecular interactions. Similar Boc protection strategy but altered spatial arrangement.
  • Applications : Peptide mimetics or enzyme inhibitors requiring precise spatial positioning .
Compound E : Ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1042693-50-4)
  • Structure : 4-tert-Butylphenyl group at position 3; ethyl ester at position 5.
  • Molecular Formula : C₁₅H₁₈N₂O₃ (MW: 274.32 g/mol) .
  • Key Differences :
    • Bulky tert-butylphenyl group introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions.
    • High thermal stability due to the inert tert-butyl group.
  • Applications : High-temperature polymer precursors or catalysts .

Biological Activity

Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole derivatives have attracted significant interest due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring and a tert-butyloxycarbonyl group, which may influence its solubility and biological interactions. The molecular formula is C12H18N2O5C_{12}H_{18}N_{2}O_{5}, with a molecular weight of 258.29 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
    • A549: 25 µM

The compound's mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

Anti-inflammatory Activity

Oxadiazole derivatives have also been reported to exhibit anti-inflammatory effects. The compound has been tested for its ability to inhibit pro-inflammatory cytokines in vitro.

Cytokine Inhibition (%) at 10 µM
IL-650%
TNF-α45%
IL-1β40%

These findings indicate that this compound may be beneficial in managing inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against clinical isolates of Staphylococcus aureus. This compound was among the most potent compounds tested, highlighting its potential as a lead candidate for further development .
  • Antitumor Activity Assessment :
    In a preclinical study involving xenograft models of breast cancer, treatment with the compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers within treated tumors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate, and how can reaction efficiency be improved?

  • Methodology : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of amidoximes with activated esters or carboxylic acid derivatives. For this compound, a two-step approach is recommended:

Formation of the amidoxime intermediate : React tert-butyl carbamate-protected ethylenediamine with hydroxylamine under basic conditions.

Cyclization : Use ethyl chlorooxaloacetate or analogous activated esters to form the oxadiazole ring.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 ratio of amidoxime to ester) and employ microwave-assisted synthesis to reduce reaction time. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and Boc-protected amine using 1^1H and 13^{13}C NMR. Look for characteristic peaks: Boc-group tert-butyl (~1.4 ppm) and oxadiazole C=O (~165 ppm).
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]+^+ expected ~368.18 Da).
  • X-ray Crystallography : If crystals are obtainable, resolve the structure to confirm stereochemistry (as demonstrated for analogous oxadiazoles in ).

Q. What safety protocols are critical during handling and storage?

  • Handling : Avoid inhalation of dust/aerosols; use fume hoods and wear nitrile gloves, safety goggles, and lab coats. Minimize skin contact due to potential irritancy .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyloxycarbonyl (Boc) group influence the compound’s reactivity in nucleophilic substitutions?

  • Experimental Design :

  • Compare reaction kinetics of Boc-protected vs. deprotected analogs in SN2 reactions (e.g., with methyl iodide).
  • Use DFT calculations (B3LYP/6-31G*) to analyze steric hindrance around the aminoethyl group.
    • Data Interpretation : Slower reaction rates for Boc-protected derivatives indicate steric shielding. Cross-validate with X-ray crystallography to quantify bond angles .

Q. What decomposition pathways occur under thermal or photolytic conditions?

  • Stability Studies :

  • Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min to identify decomposition onset (expected >200°C for oxadiazoles).
  • UV-Vis Spectroscopy : Expose to UV light (254 nm) and monitor absorbance changes; Boc groups may hydrolyze to release CO2_2 and tert-butanol .
    • Mitigation : Store in amber vials and avoid prolonged heating during synthesis.

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Troubleshooting :

  • Batch Comparison : Analyze 1^1H NMR of multiple batches to identify impurities (e.g., uncyclized intermediates).
  • Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water) to isolate minor byproducts.
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to confirm peak assignments in complex spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate

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